Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-

Description

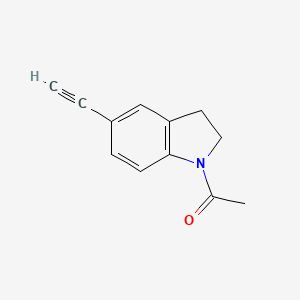

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is an indole-derived ethanone compound featuring a 2,3-dihydroindole (indoline) backbone substituted with an ethynyl group at the 5-position and an acetyl (ethanone) moiety at the 1-position. The ethynyl group introduces unique electronic and steric effects, distinguishing it from related indole-based ethanones .

Properties

IUPAC Name |

1-(5-ethynyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h1,4-5,8H,6-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVSAFYOYCMSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- typically involves the reaction of indole derivatives with ethynyl-containing reagents. One common method is the reaction of indole with ethynyl ketone under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl-substituted indole derivatives.

Scientific Research Applications

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which can interact with cellular pathways and exert biological effects .

Comparison with Similar Compounds

Key Observations:

- Saturation : The 2,3-dihydroindole (indoline) structure reduces aromaticity relative to indole derivatives, altering π-π stacking interactions and solubility .

Spectroscopic and Crystallographic Data

- NMR/IR: Indole-ethanones typically show carbonyl stretches at ~1680–1700 cm⁻¹ (IR) and acetyl proton signals at δ 2.6–2.8 ppm (¹H NMR) . Ethynyl groups exhibit characteristic C≡C stretches at ~2100 cm⁻¹.

- Crystallography : Hydrogen bonding patterns in dihydroindole derivatives (e.g., N–H···O in ) suggest the target compound may form similar intermolecular interactions, stabilized by weak C–H···π bonds .

Biological Activity

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-, is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Overview of the Compound

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is characterized by the presence of an ethynyl group attached to the indole ring. This unique structure contributes to its diverse biological properties. Indole derivatives are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which Ethanone exerts its biological effects involves interaction with specific cellular targets. The ethynyl group is thought to facilitate π-π stacking interactions with aromatic amino acids in proteins, influencing their activity. Additionally, metabolic transformations can yield active metabolites that further interact with cellular pathways .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various indole derivatives, including Ethanone. The results indicated that this compound had a significant effect on Gram-positive bacteria, with an MIC value of 32 µg/mL against Staphylococcus aureus. This finding positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Potential

In a separate investigation focusing on anticancer activity, Ethanone was tested against multiple cancer cell lines. The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells. Flow cytometry analyses confirmed that treatment led to increased apoptosis rates compared to untreated controls .

Table 1: Antimicrobial Activity of Ethanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity of Ethanone

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Indoline functionalization : Introduce the ethynyl group at the 5-position of 2,3-dihydro-1H-indole via Sonogashira coupling , using palladium catalysts and copper iodide as a co-catalyst .

Acetylation : React the ethynyl-substituted indoline with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) to form the ethanone moiety.

- Key Considerations : Optimize reaction temperature (80–120°C) and solvent (DMF or THF) to minimize side products. Monitor progress via TLC or LC-MS.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the acetyl group signal at δ 2.5–3.0 ppm. The ethynyl proton (C≡CH) appears as a singlet near δ 2.8–3.2 ppm. Aromatic protons in the indoline ring resonate between δ 6.5–7.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–210 ppm, while the ethynyl carbons are near δ 70–90 ppm.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) at m/z 199.10 (calculated for C₁₂H₁₁NO).

- IR Spectroscopy : Confirm the C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural analysis?

- Methodological Answer :

- Refinement Software : Use SHELXL (part of the SHELX suite) for high-resolution X-ray diffraction data refinement. Input initial coordinates from crystallographic information files (CIFs) and apply constraints for the ethynyl and acetyl groups .

- Handling Twinning : For twinned crystals, employ the HKLF 5 format in SHELXL to deconvolute overlapping reflections.

- Validation Tools : Cross-validate results with PLATON or Mercury to check for geometric outliers (e.g., bond angle deviations > 5°).

Q. What computational approaches predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking :

Generate the 3D structure using the InChIKey (e.g., MOOUXQHCDFTMTM-UHFFFAOYSA-N for related indole derivatives ).

Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HIV integrase ).

Analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) and hydrogen-bond interactions.

- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA ≈ 30 Ų) and logP (~2.5) to predict pharmacokinetic properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or purity?

- Methodological Answer :

- Reaction Optimization : Compare solvent systems (polar vs. non-polar) and catalysts (Pd(PPh₃)₄ vs. PdCl₂). For example, DMF may yield higher purity (>90%) than THF due to better solubility of intermediates .

- Analytical Cross-Check : Use orthogonal methods (HPLC vs. GC-MS) to verify purity. For instance, HPLC retention time shifts may indicate unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.